![molecular formula C17H14O3 B279003 2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as HCA, is a natural compound found in Garcinia cambogia, a tropical fruit. HCA has gained significant attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of HCA is complex and not fully understood. It is believed that HCA inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This leads to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids. HCA also has been shown to increase the levels of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects:
HCA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, LDL cholesterol, and total cholesterol. HCA has also been found to increase the levels of HDL cholesterol. In addition, HCA has been found to decrease the levels of glucose and insulin in the blood.
実験室実験の利点と制限
The advantages of using HCA in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations of using HCA in lab experiments include its low solubility in water and its instability at high temperatures.
将来の方向性
There are several future directions for the study of HCA. One area of research is to investigate the potential of HCA as a therapeutic agent for the treatment of obesity and diabetes. Another area of research is to investigate the potential of HCA as a chemopreventive agent for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of HCA and to optimize its synthesis and formulation.
合成法
HCA can be synthesized from the rind of Garcinia cambogia fruit. The extraction process involves grinding the rind and then subjecting it to a solvent extraction. The extract is then purified and concentrated to obtain HCA. The purity of HCA can be further improved by recrystallization.
科学的研究の応用
HCA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-obesity, anti-diabetic, anti-inflammatory, and anti-cancer properties. HCA has also been found to have a positive effect on lipid metabolism, glucose metabolism, and insulin sensitivity.
特性
製品名 |
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-hydroxy-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-6-8-13(9-7-12)10-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-10+ |
InChIキー |
XZMTZKGSYDQVET-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)
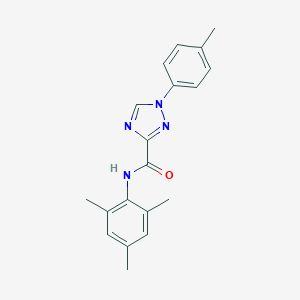
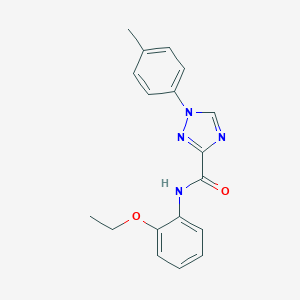
![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)
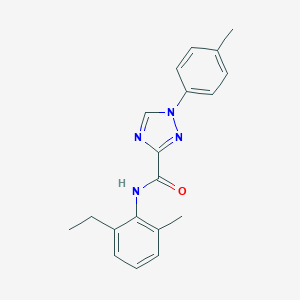
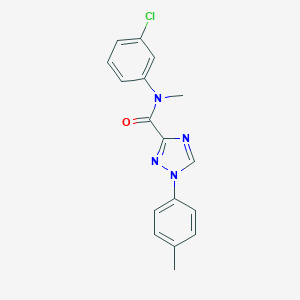
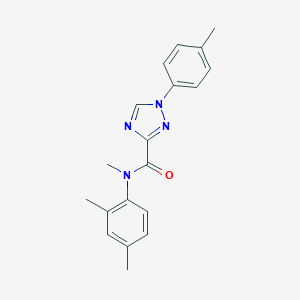
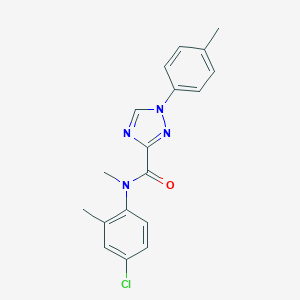
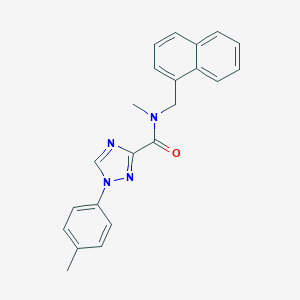
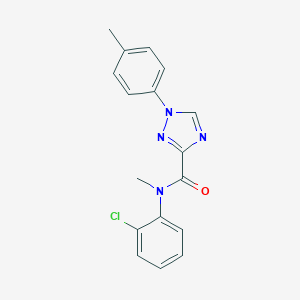
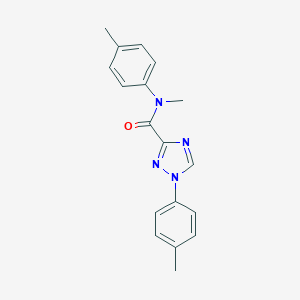
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)